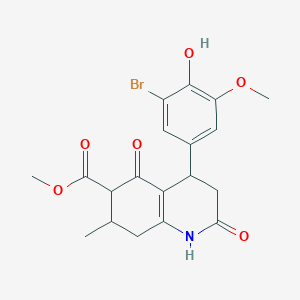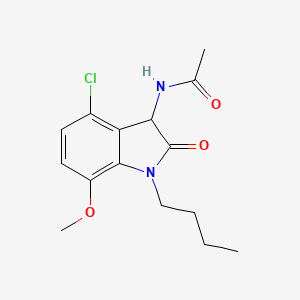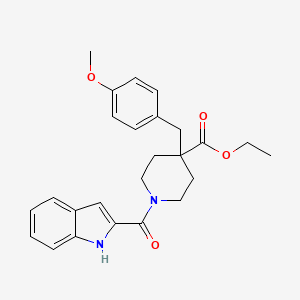
N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
描述
N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as DESchloroketamine (Deschloroketamine), is a research chemical that has gained increasing attention in recent years due to its potential therapeutic applications. It belongs to the class of dissociative anesthetics, which are commonly used in medical settings for inducing anesthesia and sedation. DESchloroketamine has been found to have a similar mechanism of action to ketamine, but with fewer side effects and a longer duration of action. In
作用机制
N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It binds to the receptor and blocks the entry of calcium ions into the cell, thereby reducing the excitability of the neuron. This mechanism is similar to that of ketamine, but N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine has been found to have a longer duration of action and fewer side effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been found to increase the expression of glutamate receptors, which are involved in synaptic plasticity and memory formation. In addition, N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
实验室实验的优点和局限性
N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine has a number of advantages for lab experiments. It has a longer duration of action than ketamine, which makes it easier to study its effects over a longer period of time. It also has fewer side effects than ketamine, which reduces the risk of confounding variables in experiments. However, N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine is still a relatively new research chemical, and its long-term effects are not well understood. It is also important to use caution when handling N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine, as it can be toxic if not handled properly.
未来方向
There are a number of future directions for research on N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine. One area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Another area of interest is its neuroprotective properties, which could make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the long-term effects of N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine and its potential risks and benefits. Overall, N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine shows great promise as a research chemical with a wide range of potential therapeutic applications.
科学研究应用
N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective properties, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has also been shown to have antidepressant and anxiolytic effects, which could make it a potential treatment for mood disorders such as depression and anxiety.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-24(20,21)18-9-7-12(8-10-18)16(19)17-14-11-13(22-2)5-6-15(14)23-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQZSVXHZFOTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(acetylamino)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4688007.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4688020.png)
![N-[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]-beta-alanine](/img/structure/B4688022.png)
![2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B4688035.png)
![N-cyclopentyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4688036.png)


![1-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B4688049.png)

![2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4688061.png)
![2-methyl-1-[(2-pyrimidinylthio)acetyl]indoline](/img/structure/B4688075.png)
![4-benzyl-3-(benzylthio)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole](/img/structure/B4688084.png)